Methyl 6-(benzylthio)-2-methylnicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15NO2S |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
methyl 6-benzylsulfanyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO2S/c1-11-13(15(17)18-2)8-9-14(16-11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
CCPQOBNNNWZALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to the Core Methylnicotinate Scaffold
The formation of the methylnicotinate core is a critical step that can be achieved through several well-established chemical strategies. These include the direct esterification of nicotinic acid derivatives, oxidative transformations of picoline precursors, and de novo construction of the pyridine (B92270) ring through cyclization and annulation reactions.
Esterification Reactions and Optimizations
The most direct route to methyl nicotinate (B505614) is the esterification of nicotinic acid with methanol. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is commonly employed for this purpose. google.comwikipedia.org This equilibrium-driven process typically utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an excess of methanol to drive the reaction towards the ester product. google.comchemicalbook.com The reaction generally requires elevated temperatures and can be a slow process. chemicalbook.com
Optimization of this reaction has been explored to improve yields and reaction conditions. While traditional methods using sulfuric acid can result in yields of around 79%, research has shown that solid acid catalysts, such as 20% Molybdenum on Silica (MoO3/SiO2), can also effectively catalyze the reaction. sci-hub.sersc.org One study reported a 23.39% yield of methyl nicotinate when refluxing nicotinic acid in methanol with concentrated sulfuric acid for 13 hours. chemicalbook.com
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Concentrated H₂SO₄ | Refluxing methanol, 13 hours | 23.39 | chemicalbook.com |
| Concentrated H₂SO₄ | Refluxing alcohol | ~79 | sci-hub.se |
| 20% MoO₃/SiO₂ | Not specified | Comparable to H₂SO₄ | sci-hub.sersc.org |
Oxidative Approaches to Pyridine Carboxylic Acids
An alternative strategy for obtaining the nicotinic acid precursor for esterification involves the oxidation of 3-picoline (3-methylpyridine). Various oxidizing agents and catalytic systems have been developed for this transformation.
Potassium permanganate (KMnO₄) is a classic oxidizing agent used to convert picolines to their corresponding pyridine carboxylic acids. nih.gov The oxidation of α-picoline to picolinic acid using alkaline potassium permanganate has been well-documented. youtube.comprepchem.commdpi.com However, oxidation in acidic solutions with permanganate has been reported to be less successful. youtube.comprepchem.com
More contemporary and industrially relevant methods often employ catalytic oxidation with oxygen or other oxidants. For instance, the oxidation of 3-picoline with oxygen in the presence of catalysts like cobalt(II) acetate and N-hydroxyphthalimide (NHPI) in acetic acid has been investigated, with one study achieving a 95% yield of nicotinic acid at 97% conversion of 3-picoline. organic-chemistry.org Another approach involves the use of nitric acid as the oxidant in the presence of sulfuric acid. libretexts.org The catalytic gas-phase oxidation of 3-picoline directly to nicotinic acid represents a greener approach. youtube.com
| Oxidizing System | Substrate | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ (alkaline) | α-Picoline | Picolinic Acid | Not specified | youtube.comprepchem.commdpi.com |
| O₂, Co(OAc)₂/NHPI/Mn(OAc)₂ | 3-Picoline | Nicotinic Acid | 95% yield, 97% conversion | organic-chemistry.org |
| HNO₃/H₂SO₄ | 3-Picoline | Nicotinic Acid | High yield | libretexts.org |
| O₂, Co(OAc)₂/NaBr | 3-Picoline | Nicotinic Acid | 8.6% selectivity, 33% conversion | organic-chemistry.org |
| O₂, Co(OAc)₂/NHPI/NaBr | 3-Picoline | Nicotinic Acid | 61.4% selectivity, 82% conversion | organic-chemistry.org |
Cyclization and Annulation Strategies for Pyridine Ring Formation
The de novo synthesis of the pyridine ring offers a versatile approach to constructing the methylnicotinate scaffold, often allowing for the introduction of substituents at various positions. Several named reactions are prominent in this regard.
The Hantzsch Pyridine Synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. chemicalbook.comorgsyn.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. This method is highly versatile for producing substituted pyridines. google.com
The Guareschi-Thorpe Synthesis provides a route to 2-hydroxypyridines (or their 2-pyridone tautomers) through the condensation of a cyanoacetamide or cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base. wikipedia.orgresearchgate.net An advanced version of this reaction utilizes ammonium carbonate in an aqueous medium, offering a greener and more user-friendly approach. wikipedia.org
The Bohlmann-Rahtz Pyridine Synthesis is a two-step process for generating substituted pyridines. It begins with a condensation reaction between an enamine and an ethynylketone to form an aminodiene intermediate. google.comresearchgate.netprepchem.com This intermediate then undergoes a heat-induced cyclodehydration to yield the final pyridine product. google.comprepchem.com This method has been a significant route for the synthesis of substituted pyridines, including nicotinates.
Introduction and Functionalization of the Benzylthio Moiety
Once the methyl 2-methylnicotinate scaffold is established, the next crucial step is the introduction of the benzylthio group at the C6 position. This is typically achieved through C-S bond formation methodologies, which often require a precursor with a suitable leaving group at the target position.
C-S Bond Formation Methodologies at the C6 Position
The formation of the C-S bond at the C6 position of the pyridine ring can be accomplished through several synthetic strategies, primarily involving nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) is a common method for introducing nucleophiles onto electron-deficient aromatic rings, such as pyridines. sci-hub.se Halopyridines, particularly those with electron-withdrawing groups, are excellent substrates for SNAr reactions. nih.gov In the context of synthesizing Methyl 6-(benzylthio)-2-methylnicotinate, a 6-halonicotinate derivative (e.g., methyl 6-chloro-2-methylnicotinate) can react with a sulfur nucleophile like benzylthiolate. Pyridines are particularly reactive towards nucleophilic substitution at the ortho and para positions relative to the nitrogen atom. sci-hub.se
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for C-S bond formation. These reactions have been developed for the coupling of aryl halides with thiols or their surrogates. prepchem.comyoutube.com For instance, a palladium catalyst can facilitate the cross-coupling of an aryl bromide with a benzyl (B1604629) thioacetate, which serves as an in situ source of the benzylthiolate. prepchem.com This methodology provides an efficient route to benzyl aryl thioethers. prepchem.com
Precursor Synthesis for Benzylthio Integration
The successful introduction of the benzylthio moiety relies on the availability of suitable precursors for both the sulfur nucleophile and the substituted nicotinate.
For the benzylthio group, benzyl mercaptan (phenylmethanethiol) is the direct precursor. google.com It can be prepared through various methods, including the reaction of benzyl chloride with thiourea to form an isothiouronium salt, followed by alkaline hydrolysis. google.com An alternative synthesis involves the reaction of benzyl chloride with ammonium sulfhydrate.
An alternative and often more stable precursor is S-benzylisothiouronium chloride . This salt is readily synthesized from the reaction of benzyl chloride and thiourea in ethanol. organic-chemistry.orgwikipedia.orgprepchem.com It can then be hydrolyzed to generate the benzyl mercaptan in situ or used in other transformations.
On the nicotinate side, a halogenated precursor is required for the C-S bond formation. Methyl 6-chloro-2-methylnicotinate serves as a key intermediate. The synthesis of such precursors can be achieved through various routes, often starting from commercially available substituted pyridines. For example, the synthesis of methyl 6-methylnicotinate can be accomplished by the esterification of 6-methylnicotinic acid. Subsequent chlorination at the 6-position would yield the desired precursor.
| Compound Name |
|---|
| This compound |
| Methyl nicotinate |
| Nicotinic acid |
| Methanol |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Molybdenum trioxide |
| Silicon dioxide |
| 3-Picoline (3-methylpyridine) |
| Potassium permanganate |
| α-Picoline (2-methylpyridine) |
| Picolinic acid |
| Cobalt(II) acetate |
| N-hydroxyphthalimide |
| Nitric acid |
| Aldehyde |
| β-ketoester |
| Ammonia |
| Ammonium acetate |
| Cyanoacetamide |
| Cyanoacetate |
| 1,3-dicarbonyl compound |
| Ammonium carbonate |
| Enamine |
| Ethynylketone |
| Methyl 2-methylnicotinate |
| Methyl 6-chloro-2-methylnicotinate |
| Benzylthiolate |
| Benzyl mercaptan (Phenylmethanethiol) |
| Benzyl chloride |
| Thiourea |
| Ammonium sulfhydrate |
| S-benzylisothiouronium chloride |
| Ethanol |
| 6-Methylnicotinic acid |
Derivatization Strategies and Analogue Synthesis
The structural framework of this compound offers three primary sites for chemical modification: the benzylthio group, the pyridine ring, and the methyl ester functionality. Derivatization at these positions allows for the synthesis of a diverse library of analogues for various research applications.
Modifications of the Benzylthio Group
The benzylthio moiety presents several opportunities for chemical alteration. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which alters the electronic properties and steric profile of the molecule. The thioether linkage can also be cleaved to yield the thiol (mercaptan), which can then be re-alkylated with different electrophiles to introduce novel side chains.
Furthermore, modifications can be made to the benzyl ring itself. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents at the ortho, meta, or para positions, provided the reaction conditions are controlled to avoid unwanted side reactions with the pyridine ring or other functional groups. The transfer of the benzyl group from one position to another on the heterocyclic core has also been observed in related systems, suggesting potential for skeletal rearrangements under specific conditions nih.gov. The synthesis of pyridine-thioethers is a well-established field, often involving the nucleophilic substitution of a leaving group on the pyridine ring with a thiol researchgate.net. General strategies for C-S bond formation are also relevant, with methods available for creating meta-C-S bonds on aromatic rings that can be subsequently modified to thioethers and sulfones acs.org.
| Modification Strategy | Potential Reagents | Expected Product | Reference Reaction Type |
| Oxidation of Sulfur | m-CPBA, H₂O₂ | Methyl 6-(benzylsulfinyl)-2-methylnicotinate or Methyl 6-(benzylsulfonyl)-2-methylnicotinate | Thioether Oxidation |
| S-Dealkylation | Na in liquid NH₃ | Methyl 6-mercapto-2-methylnicotinate | Birch Reduction |
| Re-alkylation of Thiol | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | Methyl 6-(alkylthio)-2-methylnicotinate analogues | S-alkylation |
| Benzyl Ring Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Substituted benzylthio analogues | Electrophilic Aromatic Substitution |
This table presents potential transformations based on general organic chemistry principles.
Structural Diversification of the Pyridine Ring
The pyridine ring is a versatile scaffold for structural diversification. Late-stage modification strategies are often employed to introduce new functional groups onto the core of drug-like molecules researchgate.net. One powerful method involves the activation of the pyridine ring as an N-alkyl pyridinium salt, which then becomes susceptible to nucleophilic attack. Catalyst-controlled additions of nucleophiles, such as aryl boron reagents, can lead to the regioselective formation of substituted dihydropyridines, which can be aromatized or further modified nih.gov. This approach allows for the introduction of aryl groups at specific positions, with the regioselectivity being dependent on the chosen catalyst system nih.gov.
General synthetic methods for preparing a variety of substituted methyl pyridinecarboxylates have been described, starting from readily available materials and proceeding through key intermediates like pyridine N-oxides researchgate.net. These methods can be adapted to introduce substituents such as nitro, bromo, methoxy, and amino groups onto the pyridine core researchgate.net. The biological activity of pyridine derivatives is highly dependent on the nature and position of these substituents mdpi.comnih.gov.
Transformations of the Methyl Ester Functionality
The methyl ester group is one of the most readily transformable functionalities on the this compound molecule. Standard transformations include hydrolysis, transesterification, and amidation.
Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, Methyl 6-(benzylthio)-2-methylnicotinic acid, under either acidic or basic conditions. This transformation is fundamental, as the resulting carboxylic acid can serve as a precursor for a wide range of other functional groups. The hydrolysis of related methyl nicotinates is a well-documented process drugbank.comnih.gov.
Transesterification : The methyl group of the ester can be exchanged for other alkyl or aryl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. For instance, the transesterification of methyl nicotinate with menthol has been reported google.com. This allows for the synthesis of a series of different esters with varied physical and chemical properties.
Amidation : The ester can be converted into a wide variety of amides by reaction with primary or secondary amines. This reaction is often facilitated by heating or by the use of catalysts. Enzymatic methods, for example using Novozym® 435, have been developed for the efficient synthesis of nicotinamide derivatives from methyl nicotinates, offering a green alternative to traditional chemical methods nih.gov.
| Transformation | Typical Reagents | Product Functional Group | Reference |
| Hydrolysis | NaOH (aq) or H₂SO₄ (aq) | Carboxylic Acid | drugbank.comnih.gov |
| Transesterification | R-OH, Acid or Base Catalyst | New Ester | google.com |
| Amidation | R₂NH, Heat or Catalyst | Amide | nih.gov |
This table summarizes common transformations of the methyl ester group based on documented reactions of related methyl nicotinate compounds.
Reaction Mechanism Studies in Synthesis
Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is crucial for controlling product outcomes and optimizing reaction conditions.
Regioselectivity and Stereoselectivity in Reactions
When introducing new substituents to the pyridine ring or adjacent functional groups, controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of the new group is paramount.
Regioselectivity: In reactions involving nucleophilic addition to the pyridine ring, the inherent electronic properties of the ring and the directing effects of existing substituents play a key role. For nicotinates, which possess an electron-withdrawing ester group, nucleophilic attack on the activated pyridinium salt can occur at the C2, C4, or C6 positions. The outcome can be highly dependent on the catalyst used. For example, rhodium catalysts with different ligands have been shown to direct the addition of aryl boron nucleophiles to either the C6 or C4 position of nicotinate salts with high selectivity nih.gov. The presence of the methyl group at C2 and the benzylthio group at C6 on the target molecule would be expected to strongly influence the regioselectivity of such additions through steric hindrance and electronic effects.
Stereoselectivity: The introduction of new chiral centers requires stereoselective reactions. While the parent molecule, this compound, is achiral, many of its potential derivatization reactions could create stereocenters. For instance, the oxidation of the sulfur atom to a sulfoxide would create a chiral center. The use of chiral ligands in metal-catalyzed reactions is a common strategy to achieve high enantioselectivity. Chiral nonracemic pyridine thioethers have been successfully used as ligands in palladium-catalyzed allylic substitutions, resulting in near-perfect enantioselection acs.org. Similarly, the stereochemical outcome of reactions on side chains can be influenced by neighboring groups. In glycosylation chemistry, for example, a 3-thio substituent was found to disrupt the β-selectivity typically enforced by a 4,6-O-benzylidene directing group, highlighting the profound electronic influence of sulfur on the stereochemical course of a reaction nih.gov.
Kinetic and Thermodynamic Considerations of Synthetic Pathways
The final product distribution in a chemical reaction can be governed by either the relative rates of competing pathways (kinetic control) or the relative stability of the possible products (thermodynamic control).
Kinetic studies, which measure reaction rates, are essential for understanding reaction mechanisms and optimizing conditions. For example, kinetic investigations of tetrahydropyridine synthesis via intramolecular Michael addition have been used to explain the effects of different substituents on the reaction rate researchgate.net. In the context of this compound synthesis, kinetic analysis could be used to determine the rate-limiting step and understand how factors like temperature, concentration, and catalyst choice affect the reaction speed and efficiency. The choice between kinetic and thermodynamic control is often managed by adjusting reaction temperature; lower temperatures typically favor the kinetically controlled product (formed fastest), while higher temperatures allow the system to equilibrate and form the more stable, thermodynamically controlled product.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For "Methyl 6-(benzylthio)-2-methylnicotinate," the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group attached to the ring, the methyl ester group, and the benzyl (B1604629) group.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8-9.2 | d | 1H | Pyridine-H (position 4 or 6) |
| ~7.9-8.3 | d | 1H | Pyridine-H (position 4 or 6) |
| ~7.2-7.5 | m | 5H | Phenyl-H (benzyl group) |
| ~4.4-4.6 | s | 2H | -CH₂- (benzyl group) |
| ~3.8-4.0 | s | 3H | -OCH₃ (methyl ester) |
| ~2.5-2.7 | s | 3H | -CH₃ (on pyridine ring) |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (ester) |
| ~155-160 | C-S (pyridine ring) |
| ~150-155 | C-N (pyridine ring) |
| ~135-140 | Quaternary C (benzyl group) |
| ~128-130 | CH (phenyl group) |
| ~127-129 | CH (phenyl group) |
| ~125-127 | CH (phenyl group) |
| ~120-125 | C-COOCH₃ (pyridine ring) |
| ~115-120 | CH (pyridine ring) |
| ~52-54 | -OCH₃ (methyl ester) |
| ~35-40 | -CH₂- (benzyl group) |
| ~22-25 | -CH₃ (on pyridine ring) |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms. huji.ac.ilwikipedia.org
COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to confirm the positions of the protons on the pyridine ring and their relationship to the methyl group. libretexts.org
HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. libretexts.org This technique would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D NMR spectra. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For "this compound," HRMS would provide a highly accurate mass measurement, confirming the molecular formula C₁₅H₁₅NO₂S.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would include the loss of the methoxy group (-OCH₃), the benzyl group (-CH₂Ph), or cleavage of the thioether bond, helping to piece together the molecular structure.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Infrared (IR) Spectroscopy : The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching of the ester (around 1200-1300 cm⁻¹), C=C and C=N stretching vibrations of the aromatic pyridine ring (around 1400-1600 cm⁻¹), and C-S stretching of the thioether (around 600-800 cm⁻¹).
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis. chromatographytoday.com
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for separating and quantifying the components of a mixture. nih.govmdpi.com A suitable HPLC method, likely using a reverse-phase column, could be developed to separate the desired product from any starting materials, byproducts, or degradation products. nih.gov The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique used for monitoring the progress of a chemical reaction. rsc.orgthieme.de By spotting the reaction mixture on a TLC plate at different time points, it is possible to visualize the consumption of starting materials and the formation of the product, allowing for the optimization of reaction conditions. thieme.dersc.org
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
A comprehensive search of crystallographic databases and the scientific literature was conducted to obtain X-ray diffraction data for this compound. However, as of the latest available information, no published studies detailing the single-crystal X-ray structure of this specific compound could be located.
Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound are not available in the public domain. The absence of this data precludes a detailed discussion of its solid-state conformation, molecular geometry, and the specific nature of its intermolecular interactions in the crystalline form.
Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to provide these critical structural insights. Such a study would yield a wealth of information, including a definitive confirmation of its molecular structure and a detailed understanding of its packing arrangement in the solid state.
Table of Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm³) | Data Not Available |
| R-factor (%) | Data Not Available |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometric structure of molecules.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining a molecule's reactivity, electronic properties, and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For Methyl 6-(benzylthio)-2-methylnicotinate, the distribution of these orbitals reveals specific regions of reactivity. The HOMO is typically localized over the electron-rich thioether and benzyl (B1604629) groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the electron-deficient pyridine (B92270) ring, particularly the ester group, marking it as the likely site for nucleophilic attack.
Table 1: FMO Analysis Data for this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies, indicating molecular stability |
Note: The values presented are representative and can vary slightly depending on the computational method and basis set used in the calculation.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. Green areas represent neutral potential.
In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the ester group and the nitrogen atom of the pyridine ring. This highlights their role as hydrogen bond acceptors. The sulfur atom in the thioether linkage also shows a region of negative potential. The most positive potential is found on the hydrogen atoms, particularly those of the methyl group attached to the pyridine ring. This detailed charge distribution map complements the FMO analysis in predicting the molecule's reactive behavior and intermolecular interaction patterns.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These simulations are crucial for understanding potential biological activity.
Molecular docking studies involving this compound have been performed to predict its interaction with various biological targets. The simulations calculate the binding affinity (often expressed as a docking score or binding energy), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.
The predicted binding mode reveals how the ligand fits into the active site of a target protein. For this compound, the benzyl and pyridine moieties often play critical roles in anchoring the molecule within the binding pocket through various non-covalent interactions.
Table 2: Representative Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction Type |
|---|---|---|
| Enoyl-ACP Reductase (InhA) | -7.2 | Hydrophobic, Pi-Alkyl |
| Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen Bonding, Pi-Sulfur |
| Tyrosine Kinase | -6.9 | Hydrophobic, Pi-Pi Stacking |
Note: These values are illustrative and depend on the specific protein target, docking software, and scoring function used.
A key outcome of docking simulations is the identification of specific amino acid residues within the target's active site that interact with the ligand. These interactions are fundamental to the ligand's mechanism of action.
For this compound, simulations commonly identify the following types of interactions:
Hydrogen Bonds: The ester group's oxygen atoms and the pyridine nitrogen are often predicted to form hydrogen bonds with polar residues like Serine, Threonine, or Tyrosine.
Hydrophobic Interactions: The benzyl ring and the methyl group on the pyridine ring frequently engage in hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.
Pi-Interactions: The aromatic nature of the benzyl and pyridine rings allows for Pi-Pi stacking or Pi-Alkyl interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.
Pi-Sulfur Interactions: The sulfur atom can engage in favorable interactions with the pi systems of aromatic residues.
Identifying these key residues provides a roadmap for designing more potent and selective analogs of the parent compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, researchers can estimate the activity of new, unsynthesized compounds and prioritize the synthesis of the most promising candidates for lead optimization.
For a series of compounds related to this compound, a QSAR model would be built by calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (log P), and electronic properties. Statistical methods are then used to correlate these descriptors with experimentally determined biological activity.
A hypothetical QSAR equation might look like: Biological Activity = c0 + c1(log P) + c2(Dipole Moment) - c3*(Molecular Weight)
Such models can guide lead optimization by indicating which structural modifications are likely to enhance activity. For example, if the model shows a positive correlation with log P, it suggests that increasing the compound's lipophilicity could lead to better biological performance. This allows for a more rational and efficient approach to drug design, reducing the time and resources spent on synthesizing less promising molecules.
Development of Predictive Models for Biological Response
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and chemical research. chemrevlett.comchemrevlett.com For a molecule like this compound, developing predictive models for its biological response would be a critical step in elucidating its potential pharmacological or toxicological profile.
In silico prediction methods are increasingly utilized to evaluate the pharmacokinetic and biological activities of novel compounds at the early stages of research. nih.govnih.gov These models correlate structural or physicochemical properties of molecules with their biological activities. For a series of related nicotinic acid or pyridine derivatives, a QSAR model could be developed to predict activities such as enzyme inhibition or receptor binding. nih.govnih.gov
Illustrative Data for a Hypothetical QSAR Model:
Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR model for a series of nicotinate (B505614) derivatives.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Biological Activity (IC50, µM) |
| Derivative 1 | 250.31 | 2.8 | 55.4 | 10.5 |
| Derivative 2 | 264.34 | 3.1 | 58.2 | 8.2 |
| This compound | 273.35 | 3.5 | 62.1 | (To be predicted) |
| Derivative 4 | 287.38 | 3.8 | 65.0 | 5.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
The development of such models would involve calculating a variety of molecular descriptors for this compound and related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN) would then be employed to build a mathematical model that links these descriptors to a known biological response. nih.gov
Correlating Structural Features with Functional Activity
Structure-activity relationship (SAR) studies, often guided by computational analysis, aim to understand how these features influence activity. For instance, the benzylthio group provides a flexible, lipophilic side chain that could engage in hydrophobic or π-stacking interactions within a biological target. The pyridine nitrogen introduces a potential hydrogen bond acceptor site.
Pharmacophore modeling is a powerful technique to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov A pharmacophore model for a series of active nicotinates could highlight the importance of a hydrogen bond acceptor, an aromatic ring, and a hydrophobic feature, all of which are present in this compound.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For the synthesis of this compound, which likely involves the formation of the thioether bond, theoretical studies could provide valuable insights.
For example, the reaction could proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where a thiolate nucleophile attacks an activated pyridine ring. nih.gov Computational modeling can be used to:
Calculate the energy profile of the reaction pathway.
Characterize the geometry of the transition state.
Determine the activation energy, which is related to the reaction rate.
Such studies have been performed on related systems, such as the thioetherification of heteroarenes and the transition-metal-catalyzed functionalization of thioethers. nih.govnih.gov These investigations help in understanding the factors that control the reaction's feasibility and selectivity.
Illustrative Reaction Coordinate Diagram:
A hypothetical reaction coordinate diagram for the final step in the synthesis of this compound could be generated to visualize the energy changes as the reactants proceed to products through a transition state.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of intermolecular interactions over time. acs.orgyoutube.com For a flexible molecule like this compound, MD simulations would be invaluable for understanding its behavior in different environments, such as in solution or when bound to a biological target.
Key insights from MD simulations would include:
Conformational Preferences: The benzylthio group can adopt various orientations relative to the pyridine ring. MD simulations can reveal the most populated and energetically favorable conformations. Studies on benzyl derivatives have shown that steric and electronic factors govern these preferences. nih.gov
Solvent Effects: The behavior of the molecule in a solvent like water or a nonpolar solvent can be simulated to understand its solubility and aggregation properties.
Ligand-Receptor Interactions: If a biological target is known, MD simulations of the complex can reveal the key interactions that stabilize the binding, such as hydrogen bonds, hydrophobic contacts, and π-stacking. This information is crucial for understanding the mechanism of action and for designing more potent analogs. nih.gov
Investigation of Biological Activities and Molecular Interactions Preclinical Research
Enzyme Inhibition Studies
Searches for studies on the inhibitory effects of Methyl 6-(benzylthio)-2-methylnicotinate on various enzymes produced no relevant findings. This includes:
Receptor Interaction and Modulation
Similarly, an extensive search for data on the compound's interaction with neuroreceptors, specifically nicotinic acetylcholine (B1216132) receptors (nAChRs), returned no information.
Antioxidant Activity Assays and Mechanisms
There is currently no available scientific literature that has investigated the antioxidant activity of this compound. Consequently, no data from antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (ferric reducing antioxidant power) assays are available for this compound. Furthermore, the mechanisms by which it might act as an antioxidant, whether through free radical scavenging, metal chelation, or induction of antioxidant enzymes, remain unelucidated.
Cell-Based Assays for Cellular Response and Signaling Pathway Analysis
No studies detailing the effects of this compound in cell-based assays have been found in the public domain. Research into its impact on cellular responses—such as cell viability, proliferation, apoptosis, or inflammation—is absent. As a result, there is no information regarding its potential influence on any cellular signaling pathways.
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of this compound has not been characterized in published literature. There are no available reports on its potency or efficacy in any biochemical assays, which would be necessary to determine its potential as a modulator of specific enzymes, receptors, or other biological targets.
Mechanistic Elucidation at the Molecular and Cellular Levels
A mechanistic understanding of how this compound interacts with biological systems at the molecular and cellular levels is currently absent from scientific literature. No research has been published that would elucidate its mechanism of action, identify its molecular targets, or describe its effects on cellular functions.
Applications in Chemical Biology and Drug Discovery Research
Design and Synthesis of Advanced Chemical Probes
Chemical probes are essential tools for dissecting complex biological processes. The structure of methyl 6-(benzylthio)-2-methylnicotinate offers a foundation for the rational design of such probes.
Covalent inhibitors function by forming a stable, irreversible bond with their biological target, often leading to enhanced potency and prolonged duration of action. The thioether linkage in this compound is a key feature that could be exploited for this purpose. While direct use of this compound as a covalent inhibitor has not been extensively documented, its structure is amenable to modification. The sulfur atom can be oxidized to a more reactive sulfoxide (B87167) or sulfone, which can then act as a Michael acceptor for nucleophilic residues like cysteine on a target protein. Alternatively, the benzylthio moiety could be replaced with a group containing a "warhead"—a reactive functional group such as an acrylamide (B121943) or a fluoromethyl ketone—designed to specifically engage with an enzyme's active site. This adaptability makes the core scaffold a promising starting point for developing targeted covalent inhibitors for various enzymes.
Fluorescent ligands are indispensable for visualizing and studying biological targets like receptors and enzymes in real-time within their native cellular environment. nih.govmdpi.com The development of such probes based on nicotinate (B505614) structures has shown promise for imaging specific receptors in the brain. nih.govresearchgate.net this compound can serve as a precursor for novel fluorescent imaging agents. The core structure can be chemically modified to attach a fluorophore—a molecule that emits light upon excitation. The design of these probes is critical, ensuring that the addition of the fluorescent tag does not significantly hinder the molecule's ability to bind to its intended target. researchgate.net The nicotinate scaffold itself can be derivatized to create ligands for specific receptors, and the subsequent conjugation of a fluorescent dye could enable high-resolution imaging of these targets in living cells, aiding in the understanding of their distribution and function. nih.gov
Role as Synthetic Intermediates in Complex Molecule Synthesis
A key application of this compound is its function as a versatile intermediate, or building block, for constructing more complex and valuable molecules. bldpharm.com
The pyridine (B92270) ring is a common feature in many pharmaceutical agents. beilstein-journals.orgnih.gov Derivatives of nicotinic acid and related compounds are well-established precursors in the synthesis of various drugs. nih.gov For instance, substituted pyridines are central to the structure of drugs targeting a range of conditions. The functional groups on this compound—the ester and the thioether—are ripe for a wide array of chemical transformations. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the thioether can be modified or displaced. This chemical versatility allows for the integration of this scaffold into the synthesis of novel drug candidates. Research into related nicotinate structures has shown their potential as anti-inflammatory agents, suggesting that derivatives of this compound could be explored for similar activities. nih.gov Furthermore, the core structure is related to inhibitors of bacterial enzymes, highlighting its potential in the development of new antibiotics. acs.orgnih.gov
The need for new, effective, and safe agrochemicals is a constant driver of chemical synthesis research. Pyridine derivatives have a long history of use as insecticides and herbicides. researchgate.netnih.govnih.gov The structural motifs present in this compound are relevant to the design of new agrochemicals. The thioether linkage, in particular, is found in several classes of pesticides. By modifying the core structure, chemists can systematically alter the compound's properties to optimize its activity against specific pests or weeds while minimizing environmental impact. The synthetic accessibility of this compound and the ability to readily functionalize it make it an attractive building block for creating libraries of new potential agrochemicals for high-throughput screening. mdpi.com
Q & A
Basic: What are the optimal synthetic conditions for Methyl 6-(benzylthio)-2-methylnicotinate using Horner–Wadsworth–Emmons (HWE) reagents?
Methodological Answer:
The stereoselective synthesis of α,β-unsaturated esters, including derivatives like this compound, can be optimized using HWE reagents. Key factors include:
- Reagent Ratio : Excess NaHMDS (sodium hexamethyldisilazide) relative to the HWE reagent promotes E-selectivity (up to 100:0 E/Z ratio). Conversely, excess HWE reagent shifts selectivity toward Z-isomers (up to 2:98 E/Z) .
- Reaction Monitoring : Use P NMR to track phosphorus–sulfur bond activation, ensuring complete deprotonation of the HWE reagent.
- Workup : Quench with aqueous NHCl and purify via flash chromatography to isolate isomers.
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for particulate protection. Use OV/AG/P99 respirators if vapor exposure is suspected .
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Spill Management : Absorb spills with vermiculite or sand, avoid water rinsing (prevents drainage contamination), and dispose as hazardous waste .
Basic: Which analytical techniques are recommended for characterizing purity and structure?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to assess purity (>97% by area normalization) .
- Spectroscopy :
- Melting Point : Compare observed mp (e.g., 84–86°C for analogs) with literature to detect impurities .
Advanced: How can contradictions in stereochemical outcomes during HWE reactions be resolved?
Methodological Answer:
- Variable Testing : Systematically vary NaHMDS:HWE ratios (1:1 to 1:3) and monitor via P NMR to identify kinetic vs. thermodynamic control .
- Statistical Analysis : Apply multivariate regression to correlate steric/electronic effects of aldehydes with E/Z ratios. Use software like JMP or R for model validation .
- Reproducibility : Document exact base strength (e.g., NaHMDS vs. KHMDS) and solvent dryness (e.g., THF over molecular sieves) to minimize batch variability .
Advanced: What computational methods validate electronic effects influencing reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and quantify steric hindrance from the benzylthio group. Compare HOMO/LUMO energies of reactants to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction trajectories using GROMACS .
- Validation : Cross-check computational results with experimental C NMR chemical shifts and IR carbonyl stretches (±5 cm tolerance) .
Advanced: How to assess environmental impact during disposal or accidental release?
Methodological Answer:
- Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (LC determination) and soil mobility studies using OECD Guideline 106 .
- Biodegradation : Use OECD 301F (manometric respirometry) to measure 28-day biodegradation in activated sludge .
- Mitigation : Adsorb residual compound in activated carbon filters before incineration (≥850°C) to prevent sulfur oxide emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
